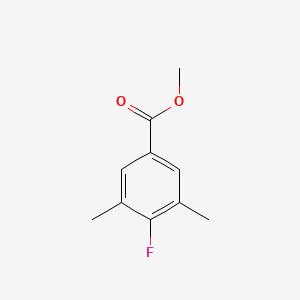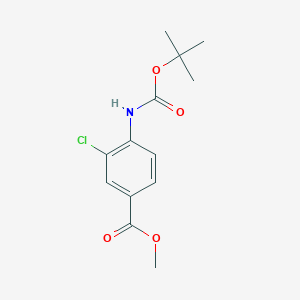
5-Phenoxynicotinic acid methyl ester
Übersicht
Beschreibung
5-Phenoxynicotinic acid methyl ester, also known as PNAME, is a chemical compound derived from nicotinic acid . It has a molecular weight of 229.24 and its IUPAC name is methyl 5-phenoxynicotinate .
Synthesis Analysis
The synthesis of an ester like this compound can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the transesterification of fats with methanol .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C13H11NO3/c1-16-13(15)10-7-12(9-14-8-10)17-11-5-3-2-4-6-11/h2-9H,1H3 . Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, the transesterification reaction involves the reaction of a glyceride with methanol in the presence of a catalyst, typically a strong base or a strong acid .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Natural Product Isolation : Compounds similar to 5-Phenoxynicotinic acid methyl ester, such as phenolic derivatives and esters, are frequently synthesized or isolated from natural sources for their unique chemical properties. For instance, novel phenolic compounds have been isolated from mangrove-derived fungi, showing the diversity and potential of natural sources in contributing to chemical libraries (Mei et al., 2020).
Antioxidant Properties : Phenolic esters, similar in structure to this compound, are studied for their antioxidant properties. These compounds can engage in electron-transfer reactions, suggesting potential applications in preventing oxidative damage in biological and material systems (Foti, Daquino, & Geraci, 2004).
Biochemical Applications : Phenolic esters are utilized in biochemical studies for their reactivity and potential biological activity. For example, modifications of fatty acid esters under specific conditions have been explored to understand their chemical behavior and potential applications in biochemistry (Napolitano et al., 2002).
Pharmacological Interest : Derivatives of phenolic acids, including esters, are investigated for their potential pharmacological effects, such as cytotoxicity against cancer cell lines, highlighting the significance of these compounds in medicinal chemistry research (Roy et al., 2005).
Material Science and Fluorescence Studies : Phenoxazinium derivatives, closely related to phenoxynicotinic esters, have been synthesized for photophysical studies with DNA. Such compounds, due to their fluorescent properties, find applications in material science and biological imaging (Alves et al., 2011).
Wirkmechanismus
The mechanism of action for the formation of esters like 5-Phenoxynicotinic acid methyl ester involves several steps. The first step is the reaction of the carboxylic acid with an alcohol in the presence of a catalyst to form an ester . This is followed by a series of reactions that lead to the formation of the final product .
Zukünftige Richtungen
The use of fatty acid methyl esters like 5-Phenoxynicotinic acid methyl ester has advantages over vegetable oils due to fewer impurities and lower viscosity . They have a great potential in the chemical industry and their catalytic conversion allows them to produce a wide range of useful chemicals . Therefore, they have a great future in the chemical industry .
Eigenschaften
IUPAC Name |
methyl 5-phenoxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-16-13(15)10-7-12(9-14-8-10)17-11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGYYOAEKJNITG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)
![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)





